2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde
Description
The compound 2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde (CID: 14807364) is a structurally complex molecule with the molecular formula C₂₈H₄₀O₆ and a molecular weight of 472.62 g/mol . Its SMILES notation is CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3(C)O)C, highlighting a polycyclic azulene core fused with a cyclopropane ring, substituted with hydroxyl, aldehyde, and branched alkyl groups . Predicted collision cross-section (CCS) values for its adducts range from 200.8–209.1 Ų, as shown in Table 1.
Properties
IUPAC Name |
2,4,6-trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-14(2)11-19(20-24(32)15(12-29)23(31)16(13-30)25(20)33)27(5)9-7-18-22(27)21-17(26(21,3)4)8-10-28(18,6)34/h12-14,17-19,21-22,31-34H,7-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLPTYJTKWQCDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC3C2C4C(C4(C)C)CCC3(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601099606 | |
| Record name | rel-5-[1-[(1aR,4R,4aR,7R,7aR,7bS)-Decahydro-4-hydroxy-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601099606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Macrocarpal B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
144372-45-2, 142698-60-0 | |
| Record name | rel-5-[1-[(1aR,4R,4aR,7R,7aR,7bS)-Decahydro-4-hydroxy-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144372-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-5-[1-[(1aR,4R,4aR,7R,7aR,7bS)-Decahydro-4-hydroxy-1,1,4,7-tetramethyl-1H-cycloprop[e]azulen-7-yl]-3-methylbutyl]-2,4,6-trihydroxy-1,3-benzenedicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601099606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Macrocarpal B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
198 - 200 °C | |
| Record name | Macrocarpal B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038704 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Structural Overview and Synthetic Challenges
The compound features:
- A central benzene ring with hydroxyl (-OH) and aldehyde (-CHO) substituents.
- A cyclopropa[h]azulen moiety fused to a sesquiterpenoid backbone.
- Multiple stereocenters and functional groups requiring precise regioselective control.
Key challenges include:
- Achieving correct stereochemistry during cyclopropane ring formation.
- Preventing undesired side reactions (e.g., aldehyde oxidation).
- Managing steric hindrance during coupling reactions.
Stereochemical Control
The compound’s octahydrocyclopropa[h]azulen moiety requires careful stereochemical management:
- Chiral Auxiliaries : Use of (R)- or (S)-BINOL to direct cyclopropanation.
- Enzymatic Resolution : Lipase-mediated kinetic resolution to isolate enantiomers.
Purification and Characterization
Optimization Challenges
- Low Yields : Multi-step synthesis often results in <10% overall yield due to side reactions.
- Aldehyde Stability : Requires inert atmosphere (N₂/Ar) to prevent oxidation.
- Scalability : Transition from milligram to gram-scale synthesis remains untested.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The dicarbaldehyde moiety can be reduced to corresponding alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde involves its interaction with molecular targets through its hydroxyl and aldehyde groups. These functional groups can form hydrogen bonds and covalent bonds with various biomolecules, leading to changes in their structure and function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Table 1: Predicted Collision Cross-Section (CCS) Values for CID 14807364 Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 473.28978 | 200.8 |
| [M+Na]⁺ | 495.27172 | 208.5 |
| [M+NH₄]⁺ | 490.31632 | 209.1 |
| [M+K]⁺ | 511.24566 | 204.2 |
| [M-H]⁻ | 471.27522 | 207.3 |
| [M+Na-2H]⁻ | 493.25717 | 205.1 |
No direct literature on its bioactivity is available, necessitating comparative analysis with structurally or functionally related compounds .
Structural Similarity and Chemoinformatic Analysis
The compound’s structural complexity necessitates computational methods for similarity assessment. Tanimoto coefficient -based similarity indexing, a gold standard in chemoinformatics, quantifies molecular overlap using Morgan fingerprints or MACCS keys . For example, aglaithioduline (a phytocompound) shares ~70% similarity with SAHA, a histone deacetylase inhibitor, via this method . Applied to CID 14807364, analogous workflows would involve:
Murcko scaffold analysis to isolate core frameworks .
Tanimoto thresholds (e.g., ≥0.5) to cluster compounds with minor structural variations .
Table 2: Structural Analogues of CID 14807364
| Compound Name (CID) | Molecular Formula | Key Substituent Differences |
|---|---|---|
| 2,4,6-Trihydroxy-5-[1-(7-hydroxy-1,1,3a,7-tetramethyl-1a,2,3,4,5,6,7a,7b-octahydrocyclopropa[a]naphthalen-4-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde | C₂₈H₄₀O₆ | Azulene core substituents (hydroxy vs. methyl groups) |
| 2,4,6-Trihydroxy-5-[1-(6-(2-hydroxypropan-2-yl)-4,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-1-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde | C₂₈H₄₀O₆ | Hexahydro-naphthalene core vs. octahydro-azulene |
Both analogues share identical molecular weights (472.62 g/mol) but differ in core cyclization and substituent positioning, likely altering physicochemical and binding properties .
Physicochemical and Pharmacokinetic Properties
The branched alkyl and aldehyde groups in CID 14807364 suggest moderate polarity, aligning with its predicted CCS values (Table 1). Comparatively, aglaithioduline and SAHA exhibit similar logP and topological polar surface area (TPSA) values despite divergent scaffolds, underscoring the utility of Tanimoto-based similarity in predicting pharmacokinetics .
Implications for Bioactivity and Target Affinity
Docking studies on marine alkaloids demonstrate that minor structural changes (e.g., hydroxyl group position) significantly alter binding affinity due to interactions with specific enzyme residues . For CID 14807364, the cyclopropane-azulene core may engage in hydrophobic interactions, while hydroxyl/aldehyde groups could hydrogen-bond with targets like kinases or oxidoreductases. However, the lack of a "contact-negative" comparison group (as in PERK inhibitor studies) limits mechanistic insights .
Biological Activity
2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde (CAS No. 142698-60-0) is a complex organic compound with potential biological activities. This article aims to explore its biological properties through various studies and data.
- Molecular Formula : C28H40O6
- Molecular Weight : 472.6 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts including its potential as an anti-inflammatory agent and its effects on cancer cell lines.
Anti-inflammatory Effects
Research indicates that compounds with similar structures often exhibit anti-inflammatory properties. For instance:
- Mechanism of Action : Compounds that inhibit the NLRP3 inflammasome pathway have shown promise in reducing inflammation in models of acute lung injury. This suggests a potential mechanism for the compound to exert similar effects through modulation of inflammatory pathways .
Anticancer Activity
Several studies have highlighted the anticancer potential of polyphenolic compounds derived from natural sources:
- Cell Lines Tested : The compound's structural analogs have been tested against various cancer cell lines including MCF-7 (breast cancer), HepG2 (hepatoma), and others.
Study 1: Inhibition of Cancer Cell Lines
A study evaluating the effects of polyphenols from Theobroma cacao pod husk demonstrated that certain compounds could inhibit the growth of multiple cancer cell lines. The structure of 2,4,6-Trihydroxy compounds suggests potential similar efficacy due to their phenolic nature.
| Cell Line | IC50 (μg/mL) | Inhibition (%) |
|---|---|---|
| MCF-7 | 31.25 | 33.29 |
| HepG2 | Varied | Significant |
| SH-SY5Y | Varied | Significant |
Study 2: Anti-inflammatory Mechanism
In a model of acute lung injury induced by LPS (lipopolysaccharide), treatment with herbal extracts containing bioactive phenolic compounds showed reduced levels of IL-1β and inhibited NLRP3 inflammasome activation. This points towards the potential utility of similar compounds in managing inflammatory conditions .
Q & A
Basic Research Question
- NMR Spectroscopy : Use high-field ¹H/¹³C NMR with COSY, NOESY, and HSQC to resolve overlapping signals from the cyclopropane-azulene moiety and branched alkyl chain.
- X-ray Crystallography : Determine absolute configuration if single crystals are obtainable.
- Chromatography : Employ reverse-phase HPLC with UV/Vis detection (λ = 280 nm) and chiral columns to assess purity.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns.
Refer to protocols for similar polyhydroxybenzaldehyde derivatives .
How can AI-driven simulations in COMSOL Multiphysics enhance the understanding of this compound’s physicochemical properties?
Advanced Research Question
AI-integrated COMSOL models can predict solubility, diffusion coefficients, and reactivity under varying conditions (pH, temperature). For instance:
- Solubility Prediction : Train neural networks on experimental solubility data in polar aprotic solvents (e.g., DMSO, DMF) to optimize solvent selection.
- Reaction Kinetics : Simulate aldol condensation or oxidation pathways using density functional theory (DFT)-derived parameters.
- Process Automation : Implement real-time adjustments to reaction parameters based on sensor data (e.g., inline FTIR for intermediate detection) .
What strategies resolve contradictions between computational predictions and experimental spectral data for this compound?
Advanced Research Question
- Theoretical Frameworks : Align computational models (e.g., DFT, MD simulations) with experimental conditions (solvent effects, protonation states). For example, discrepancies in NMR chemical shifts may arise from solvent polarity not accounted for in gas-phase calculations .
- Hybrid Validation : Combine experimental data (e.g., NOE correlations) with computed chemical shifts using software like ACD/Labs or Gaussian.
- Error Analysis : Quantify uncertainties in force fields or basis sets used in simulations and recalibrate against empirical data .
How can researchers establish structure-activity relationships (SAR) for this compound’s potential biological interactions?
Advanced Research Question
- Target Identification : Use molecular docking (AutoDock Vina, Schrödinger) to screen against GPCRs or cytochrome P450 enzymes linked to the azulene moiety’s bioactivity.
- Functional Assays : Design dose-response experiments (e.g., IC₅₀ in enzyme inhibition assays) while controlling for cytotoxicity (MTT assay).
- Metabolite Profiling : Track metabolic stability using liver microsomes and LC-MS/MS to identify active metabolites.
Reference methodologies from chemical biology training programs for assay standardization .
What purification techniques are effective given the compound’s hydrophilicity and thermal sensitivity?
Basic Research Question
- Membrane Filtration : Use tangential flow filtration (TFF) with 3 kDa MWCO membranes to remove low-MW impurities without thermal degradation.
- Ion-Exchange Chromatography : Leverage the compound’s phenolic hydroxyl groups for pH-gradient elution on DEAE cellulose columns.
- Lyophilization : Optimize freeze-drying cycles (ramp rates, shelf temperature) to prevent aggregation or hydrolysis .
How can multi-scale modeling integrate quantum mechanics and continuum-scale simulations to study this compound’s reaction mechanisms?
Advanced Research Question
- QM/MM Simulations : Combine DFT (for bond-breaking/forming steps) with molecular mechanics (MM) to model solvation effects during aldol reactions.
- Microkinetic Modeling : Derive rate constants from transition-state theory and integrate into COMSOL for reactor-scale predictions.
- Sensitivity Analysis : Identify rate-limiting steps by varying activation energies and pre-exponential factors.
Reference process control frameworks in chemical engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
